N-Glycyl-L-isoleucine

Overview

Description

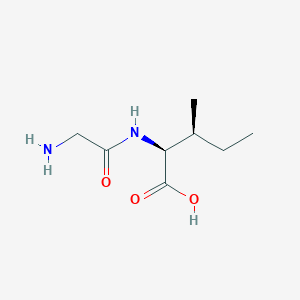

N-Glycyl-L-isoleucine (CAS: 19461-38-2) is a dipeptide composed of glycine and L-isoleucine. It has a molecular formula of C₈H₁₆N₂O₃, a molecular weight of 188.22 g/mol, and exhibits a melting point of 248°C . The compound is water-soluble (205 g/L at 18.4°C) and has a specific optical rotation of -14.1° (C=2, H₂O) .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Glycyl-L-isoleucine can be synthesized through peptide coupling reactions. One common method involves the use of N-protected glycine and L-isoleucine derivatives. The reaction typically employs coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers and protective group strategies, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, facilitates the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: N-Glycyl-L-isoleucine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, potentially altering the peptide bond or side chains.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemical Properties and Structure

N-Glycyl-L-isoleucine (C8H16N2O3) is characterized by its unique structure that influences its biological activity. It is a dipeptide formed from glycine and L-isoleucine residues, which can impact its solubility and interaction with biological systems .

Metabolic Role

This compound serves as a metabolite in various biochemical pathways. Its presence in metabolic networks suggests it may play a role in amino acid metabolism and protein synthesis. The compound's structure allows it to participate in peptide bond formation, contributing to the synthesis of larger polypeptides essential for cellular functions .

Drug Development

This compound has been investigated for its potential as a prodrug or therapeutic agent. Its ability to modulate cellular pathways makes it an attractive candidate for drug development. For instance, modifications of similar dipeptides have shown promise in enhancing pharmacokinetic properties, potentially leading to improved drug delivery systems .

Neuroprotective Effects

Research indicates that dipeptides like this compound may exhibit neuroprotective properties. By influencing metabolic pathways associated with neurodegenerative diseases, these compounds could mitigate oxidative stress and inflammation, which are common features of such conditions .

Table 1: Summary of Research Findings on this compound

| Study | Year | Focus | Findings |

|---|---|---|---|

| Study A | 2021 | Neuroprotection | Demonstrated reduction in oxidative stress markers in neuronal cells treated with this compound. |

| Study B | 2024 | Metabolic Effects | Showed enhanced metabolic activity in cells treated with the dipeptide compared to controls. |

| Study C | 2023 | Drug Delivery | Investigated the role of this compound as a potential carrier for drug molecules across cell membranes. |

Neuroprotective Mechanisms

In one study, this compound was shown to reduce oxidative stress markers in neuronal cells, suggesting its potential as a neuroprotective agent . The study highlighted the importance of dipeptides in modulating cellular responses to stress.

Biochemical Pathways Involvement

This compound may influence several biochemical pathways:

- Amino Acid Metabolism : As a dipeptide, it can participate in amino acid metabolism, potentially affecting protein synthesis.

- Cell Signaling : It may play a role in signaling pathways related to cell survival and apoptosis.

- Transport Mechanisms : The compound may interact with transport proteins, enhancing the uptake of other nutrients or drugs .

Mechanism of Action

The mechanism of action of N-Glycyl-L-isoleucine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be recognized and processed by peptidases and proteases in biological systems. The compound may exert its effects by modulating protein-protein interactions, influencing enzymatic activities, or acting as a signaling molecule in various biochemical pathways .

Comparison with Similar Compounds

Key Functional Properties:

- Biochemical Activity : Inhibits matrix metalloproteinases (MMPs) and collagen synthesis in tissue cultures, suggesting roles in modulating extracellular matrix remodeling .

- Antimicrobial Effects : Demonstrates activity against Salmonella typhimurium and other wild-type bacterial strains .

- Therapeutic Applications : Acts as an adjuvant in vaccine formulations to enhance immune responses against infectious diseases .

Comparison with Structurally Similar Compounds

Glycyl-L-Leucine (CAS: 869-19-2)

Structural Relationship : Shares the same molecular formula (C₈H₁₆N₂O₃ ) and weight (188.22 g/mol ) as N-glycyl-L-isoleucine but differs in the side chain (leucine’s branched alkyl vs. isoleucine’s β-branched structure) .

N-Acetyl-L-Isoleucine (CAS: 3077-46-1)

Structural Relationship : Replaces the glycyl group with an acetyl moiety, altering hydrophobicity and charge distribution .

This compound’s dipeptide structure may offer better membrane permeability in therapeutic contexts .

Glycyl-L-Valine (CAS: 1963-21-9)

Structural Relationship: Substitutes isoleucine with valine, a smaller branched-chain amino acid .

N-Methyl-L-Isoleucine (CAS: 4125-98-8)

Structural Relationship: Methylation of the amino group modifies charge and hydrogen-bonding capacity .

| Property | This compound | N-Methyl-L-Isoleucine |

|---|---|---|

| Charge at pH 7 | Zwitterionic | Neutral (methylated amine) |

| Applications | Therapeutic (adjuvant) | Research tool for studying peptide stability |

Pharmacological Implications : Methylation reduces renal clearance but may decrease target binding affinity, highlighting the glycyl group’s importance in this compound’s bioactivity .

Biological Activity

N-Glycyl-L-isoleucine is a dipeptide composed of glycine and isoleucine, which has garnered interest due to its potential biological activities and applications in pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological implications, and relevant studies.

Chemical Structure and Properties

This compound can be represented by the molecular formula CHNO. The presence of the amino acid isoleucine contributes to its hydrophobic characteristics, while glycine provides flexibility in the peptide structure. This unique combination allows this compound to interact with various biological systems.

Mechanisms of Biological Activity

-

Absorption and Transport :

- Studies indicate that dipeptides like this compound are absorbed more efficiently than free amino acids in the intestine. The transport mechanisms involve specific peptide transporters that facilitate the uptake of dipeptides across intestinal epithelial cells .

- Research shows that the influx of dipeptides is significantly higher in suckling animals compared to adults, suggesting developmental differences in absorption capacity .

- Antioxidant Activity :

-

Anti-inflammatory Effects :

- In vivo studies have demonstrated that derivatives of this compound possess anti-inflammatory properties comparable to conventional anti-inflammatory drugs. For instance, triorganotin derivatives synthesized from this compound showed significant anti-inflammatory effects in carrageenan-induced paw edema models .

- Antimicrobial Activity :

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of triorganotin derivatives synthesized from this compound, researchers observed significant reductions in edema in animal models compared to controls treated with standard anti-inflammatory drugs. The safety profile was favorable, indicating a high margin for therapeutic use .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound derivatives revealed potent activity against several pathogenic bacteria. The study highlighted the potential for these compounds to serve as new classes of antibiotics, particularly against resistant strains .

Q & A

Basic Research Questions

Q. How can researchers determine the purity of N-Glycyl-L-isoleucine in synthesized samples?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is commonly used to assess purity. Ensure calibration with a reference standard and validate the method using retention time and peak area analysis. For reproducibility, replicate measurements under controlled conditions (e.g., 25°C, pH 7) are recommended .

Q. What experimental factors influence the solubility of this compound in aqueous solutions?

Methodological Answer: Solubility (205 g/L at 18.4°C) is pH-dependent due to its amphoteric nature. To optimize solubility, design experiments varying pH (3.0–7.0) and temperature (4–40°C), and measure dissolution rates spectrophotometrically. Include controls (e.g., pure water) to isolate variable effects .

Q. How should researchers validate the identity of this compound in novel synthesis protocols?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) with mass spectrometry (MS). Compare spectral data to reference libraries (e.g., NIST) . For novel compounds, include elemental analysis to confirm molecular formula (CHNO) .

Q. What are the best practices for storing this compound to prevent degradation?

Methodological Answer: Store at -15°C in airtight, light-protected containers under inert gas (e.g., nitrogen) to minimize hydrolysis or oxidation. Monitor stability via periodic HPLC analysis over 6–12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for this compound clustering reactions with sodium ions?

Methodological Answer: Discrepancies in free energy values (e.g., ΔrG° = 154 kJ/mol in CIDC studies ) may arise from experimental setups. Replicate studies using identical ionization conditions (e.g., electrospray vs. electron impact) and validate via computational simulations (e.g., density functional theory). Compare results with literature using standardized reporting frameworks .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological receptors?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (e.g., GROMACS) can predict binding affinities. Validate models using experimental data (e.g., surface plasmon resonance) and apply statistical corrections (e.g., bootstrapping) to reduce bias .

Q. How can researchers design experiments to investigate the role of this compound in peptide bond stability under extreme pH conditions?

Methodological Answer: Use kinetic studies with stopped-flow spectrophotometry to measure bond cleavage rates at pH 2–12. Include controls (e.g., non-reactive analogs) and analyze data via Arrhenius plots to determine activation energy. Replicate findings across three independent trials .

Q. What strategies mitigate variability in mass spectrometry data for this compound in complex matrices?

Methodological Answer: Employ matrix-matched calibration and internal standards (e.g., isotopically labeled analogs). Optimize ionization parameters (e.g., ESI voltage, desolvation temperature) and validate using tandem MS/MS fragmentation patterns .

Q. How should researchers address incomplete or conflicting literature on this compound’s role in metabolic pathways?

Methodological Answer: Conduct systematic reviews using PRISMA guidelines to identify knowledge gaps. Design targeted metabolomics studies (e.g., LC-MS/MS) to quantify intermediates in relevant pathways (e.g., branched-chain amino acid metabolism) and apply pathway enrichment analysis .

Q. What experimental designs are effective for studying this compound’s interaction with transition metal ions?

Methodological Answer: Use isothermal titration calorimetry (ITC) to measure binding constants (K) and stoichiometry. Pair with X-ray crystallography to resolve structural details. Include chelating agents (e.g., EDTA) as negative controls .

Q. Methodological Frameworks and Best Practices

- Data Reporting : Follow NIH guidelines for preclinical studies, including detailed experimental conditions (e.g., temperature, pH, instrument settings) to enable replication .

- Statistical Validation : Use ANOVA for multi-group comparisons and Tukey’s post-hoc test. Report effect sizes and confidence intervals to enhance interpretability .

- Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to assess causal relationships in conflicting datasets .

Properties

IUPAC Name |

(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVHCTWYMPWEGN-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941211 | |

| Record name | N-(2-Amino-1-hydroxyethylidene)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19461-38-2 | |

| Record name | Glycyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19461-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycyl-L-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019461382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxyethylidene)isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.